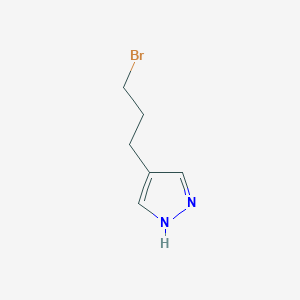

4-(3-Bromopropyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromopropyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c7-3-1-2-6-4-8-9-5-6/h4-5H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXMDWPVXJQNIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306965 | |

| Record name | 4-(3-Bromopropyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82100-00-3 | |

| Record name | 4-(3-Bromopropyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82100-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Bromopropyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

molecular structure and weight of 4-(3-Bromopropyl)-1H-pyrazole

An In-depth Technical Guide to 4-(3-Bromopropyl)-1H-pyrazole: Molecular Structure, Properties, and Synthetic Utility

Abstract

This technical guide provides a comprehensive overview of 4-(3-Bromopropyl)-1H-pyrazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrazole nucleus is a well-established "privileged scaffold" found in numerous approved pharmaceuticals.[1] This guide details the molecular structure, physicochemical properties, a proposed synthetic pathway, and methods for structural elucidation of 4-(3-Bromopropyl)-1H-pyrazole. Furthermore, it explores its primary application as a versatile bifunctional chemical intermediate, leveraging the stable, biologically relevant pyrazole core and the reactive bromopropyl handle for the synthesis of novel molecular entities.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[2] Its structural rigidity, capacity for hydrogen bonding, and tunable electronic properties make it an ideal scaffold for designing molecules that interact with a wide array of biological targets.[3] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[4][5]

4-(3-Bromopropyl)-1H-pyrazole emerges as a particularly valuable building block. It combines the desirable pharmacological profile of the pyrazole core with a flexible three-carbon linker terminating in a reactive bromine atom. This alkyl bromide functionality serves as a versatile chemical handle for covalent modification, enabling its incorporation into more complex molecular architectures through nucleophilic substitution reactions.[6] This guide serves as a technical resource for scientists looking to utilize this compound in their research endeavors.

Molecular Structure and Physicochemical Properties

The fundamental identity and key properties of 4-(3-Bromopropyl)-1H-pyrazole are summarized below.

Molecular Identity

-

IUPAC Name: 4-(3-bromopropyl)-1H-pyrazole

-

Molecular Formula: C₆H₉BrN₂

-

Molecular Weight: 189.05 g/mol

-

CAS Number: 82100-00-3

2D Chemical Structure

Caption: 2D structure of 4-(3-Bromopropyl)-1H-pyrazole.

Physicochemical Data Summary

Experimental data for this specific compound is not widely published. The table below includes key identifiers and predicted values from computational models.

| Property | Value | Source |

| Molecular Formula | C₆H₉BrN₂ | |

| Molecular Weight | 189.05 g/mol | |

| Monoisotopic Mass | 187.9949 Da | Predicted by [7] |

| Predicted XlogP | 1.9 | Predicted by [7] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred from similar compounds |

Synthesis and Purification

A direct, validated synthesis for 4-(3-Bromopropyl)-1H-pyrazole is not prominently featured in peer-reviewed literature. However, a plausible and robust synthetic route can be designed based on established organometallic and heterocyclic chemistry principles. The proposed pathway involves a Negishi cross-coupling reaction, a powerful method for forming carbon-carbon bonds.

Proposed Synthetic Workflow

The proposed synthesis begins with the halogenation of pyrazole, followed by a metal-halogen exchange and subsequent cross-coupling with a suitable bromopropyl electrophile.

Caption: Proposed multi-step synthesis of 4-(3-Bromopropyl)-1H-pyrazole.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptualized procedure. Researchers should perform their own optimizations and safety assessments.

Step 1: Synthesis of 4-Iodo-1H-pyrazole

-

To a solution of 1H-pyrazole (1.0 eq) in a suitable solvent like water or ethanol, add iodine (I₂, 1.1 eq).

-

Slowly add hydrogen peroxide (30% solution, 1.2 eq) dropwise while maintaining the temperature below 30 °C.

-

Stir the reaction mixture at room temperature for 12-24 hours until TLC analysis indicates complete consumption of the starting material.

-

Work up the reaction by quenching with sodium thiosulfate solution, followed by extraction with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to yield 4-Iodo-1H-pyrazole.

Step 2-3: Protection and Cross-Coupling

-

Protect the N-H of 4-Iodo-1H-pyrazole with a suitable protecting group, such as SEM (2-(trimethylsilyl)ethoxymethyl), to prevent N-alkylation side reactions.

-

The resulting 1-SEM-4-Iodo-pyrazole (1.0 eq) is dissolved in anhydrous THF and cooled to -10 °C.

-

Add isopropylmagnesium chloride (iPrMgCl, 1.1 eq) to perform a halogen-metal exchange, followed by transmetalation with zinc chloride (ZnCl₂, 1.1 eq) to form the organozinc reagent.

-

To this solution, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and allyl bromide (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with saturated ammonium chloride solution and extract the product. Purify via column chromatography to obtain 4-Allyl-1-SEM-pyrazole.

Step 4-6: Chain Modification and Deprotection

-

Dissolve the 4-Allyl-1-SEM-pyrazole in anhydrous THF and perform a hydroboration-oxidation reaction using borane-THF complex followed by oxidative workup with hydrogen peroxide and sodium hydroxide to yield the primary alcohol.

-

Convert the alcohol to the target bromide using a standard brominating agent like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

-

Finally, remove the SEM protecting group using tetrabutylammonium fluoride (TBAF) or acidic conditions (e.g., HCl in methanol) to yield the final product, 4-(3-Bromopropyl)-1H-pyrazole.

Purification

The final product should be purified using column chromatography on silica gel, typically with a hexane-ethyl acetate solvent gradient. The purity should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Structural Elucidation and Characterization

Confirming the identity and purity of 4-(3-Bromopropyl)-1H-pyrazole requires a suite of spectroscopic techniques. Below are the expected spectroscopic signatures based on its structure and data from analogous compounds.[2][3][8]

| Technique | Expected Observations |

| ¹H NMR | ~12.0-13.0 ppm (s, 1H): Broad singlet for the N-H proton. ~7.5 ppm (s, 2H): Singlet corresponding to the two equivalent C-H protons on the pyrazole ring (at positions 3 and 5). ~3.4 ppm (t, 2H): Triplet for the -CH₂-Br protons. ~2.6 ppm (t, 2H): Triplet for the pyrazole-CH₂- protons. ~2.1 ppm (quintet, 2H): Quintet (or multiplet) for the central -CH₂- protons of the propyl chain. |

| ¹³C NMR | ~135 ppm: Signal for the C3 and C5 carbons of the pyrazole ring. ~115 ppm: Signal for the C4 carbon of the pyrazole ring. ~33-35 ppm: Signal for the -CH₂-Br carbon. ~30-32 ppm: Signal for the central -CH₂- carbon. ~25-27 ppm: Signal for the pyrazole-CH₂- carbon. |

| Mass Spec (ESI+) | m/z 189/191 [M+H]⁺: Molecular ion peak showing the characteristic isotopic pattern for a single bromine atom (approx. 1:1 ratio). m/z 110 [M-Br]⁺: A major fragment corresponding to the loss of the bromine radical. |

| FT-IR (cm⁻¹) | ~3100-3200: N-H stretching. ~2850-2960: Aliphatic C-H stretching. ~1500-1550: C=C and C=N stretching of the pyrazole ring. ~550-650: C-Br stretching. |

Applications in Research and Drug Development

The true value of 4-(3-Bromopropyl)-1H-pyrazole lies in its utility as a bifunctional building block for synthesizing molecules with therapeutic potential.[9]

A Versatile Linker for Novel Constructs

The molecule can be conceptualized as having two key domains:

-

The Pyrazole "Anchor": A stable, aromatic core known to participate in favorable interactions (e.g., hydrogen bonding, π-stacking) with biological macromolecules. The pyrazole scaffold itself is a privileged structure in drug design.[7]

-

The Bromopropyl "Leash": A reactive and flexible alkylating agent. The terminal bromine is an excellent leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, alcohols, carboxylates). This allows for the covalent attachment of the pyrazole moiety to other pharmacophores, peptides, or functional groups.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. visnav.in [visnav.in]

- 3. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PubChemLite - 4-(3-bromopropyl)-1h-pyrazole (C6H9BrN2) [pubchemlite.lcsb.uni.lu]

- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orientjchem.org [orientjchem.org]

Technical Guide: Applications of 4-(3-Bromopropyl)-1H-pyrazole in Drug Discovery

[1]

Part 1: Core Directive & Strategic Overview

4-(3-Bromopropyl)-1H-pyrazole is a high-value bifunctional building block that bridges the gap between fragment-based drug discovery (FBDD) and lead optimization.[1] Unlike simple alkyl halides, this scaffold incorporates the pyrazole moiety —a privileged structure in kinase inhibitors and GPCR ligands—linked to an electrophilic propyl-bromide handle .[1]

Its utility stems from its dual reactivity profile:

-

The Pyrazole Core (Nucleophile/H-Bond Donor): Acts as a bioisostere for amide/carboxyl groups, a hinge-binder in kinases, or a scaffold for further arylation.[1]

-

The Alkyl Bromide (Electrophile): A "soft" electrophile permissive to SN2 displacement by amines, thiols, and phenoxides, enabling the rapid construction of distinct libraries.[1]

Critical "Expertise" Warning: The Cyclization Trap

A common failure mode when working with unprotected 4-(3-bromopropyl)-1H-pyrazole under basic conditions is unintended intramolecular cyclization.[1] The N1-nitrogen can attack the terminal bromide, forming 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (a fused bicyclic system).[1]

-

Guidance: If the open-chain geometry is required, always protect the pyrazole nitrogen (e.g., with THP, SEM, or Boc) before subjecting the bromide to basic displacement conditions, or use non-basic nucleophiles.[1]

Part 2: Core Applications in Drug Design

Module A: Kinase Inhibitor "Solvent Front" Engineering

In kinase inhibitor design, the pyrazole ring often binds to the ATP hinge region.[1] The 4-position vector points directly towards the solvent-exposed region.[1]

-

Mechanism: Attaching solubilizing groups (e.g., morpholine, N-methylpiperazine) to the propyl chain moves these polar moieties away from the hydrophobic core, improving physicochemical properties (LogD, solubility) without disrupting the primary binding mode.[1]

-

Application: Synthesis of "Type I½" inhibitors where the propyl linker allows the inhibitor to interact with residues at the rim of the ATP pocket.[1]

Module B: PROTAC Linker Construction

The 3-carbon (propyl) chain is an ideal "short" linker for Proteolysis Targeting Chimeras (PROTACs).[1]

-

Workflow: The bromide serves as the attachment point for the E3 ligase ligand (e.g., Thalidomide or VHL ligand) or the Target Protein ligand.[1]

-

Advantage: The pyrazole moiety can serve as a rigid "exit vector" from the warhead, reducing the entropic penalty of binding compared to purely aliphatic linkers.[1]

Module C: Fragment-Based Lead Hopping

For targets where a benzyl or phenyl group is metabolically unstable, the 4-propyl-pyrazole motif serves as a stable bioisostere.[1] The propyl chain mimics the lipophilicity of an ethyl/propyl group while the pyrazole offers specific H-bond interactions lacking in phenyl rings.[1]

Part 3: Experimental Protocols

Protocol 1: Regioselective N-Alkylation (Protection)

To prevent self-cyclization and direct reactivity to the pyrazole nitrogen.[1]

Reagents: 4-(3-Bromopropyl)-1H-pyrazole (1.0 eq), Dihydropyran (DHP) (1.2 eq), p-Toluenesulfonic acid (pTSA) (0.05 eq), DCM.[1] Procedure:

-

Dissolve 4-(3-Bromopropyl)-1H-pyrazole in anhydrous DCM (0.2 M).

-

Add DHP followed by catalytic pTSA at 0°C.

-

Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (The N-THP product is less polar).[1]

-

Workup: Quench with sat. NaHCO3, extract with DCM.

-

Outcome: Yields 1-(Tetrahydro-2H-pyran-2-yl)-4-(3-bromopropyl)-1H-pyrazole . The bromide is now safe for SN2 displacement without cyclization risk.[1]

Protocol 2: SN2 Displacement with Secondary Amines (Library Generation)

Synthesis of solubilized kinase inhibitor fragments.

Reagents: N-Protected 4-(3-bromopropyl)pyrazole (1.0 eq), Morpholine (1.5 eq), K2CO3 (2.0 eq), Acetonitrile (MeCN), KI (0.1 eq).[1] Procedure:

-

Suspend N-protected pyrazole, K2CO3, and KI in MeCN.[1]

-

Add Morpholine dropwise.

-

Heat to 60°C for 6-12 hours. (Note: KI acts as a Finkelstein catalyst, converting alkyl-Br to highly reactive alkyl-I in situ).[1]

-

Purification: Filter inorganic salts, concentrate, and purify via flash chromatography (MeOH/DCM gradient).

-

Deprotection: Treat with 4M HCl in Dioxane to remove the THP group, yielding the free pyrazole-amine.[1]

Part 4: Visualization & Logic

Diagram 1: Reactivity & Cyclization Risk Pathway

This diagram illustrates the bifurcation between the desired substitution and the "trap" of intramolecular cyclization.[1]

Caption: Figure 1. Divergent reactivity pathways. Direct basic treatment leads to unwanted bicyclic fusion (Red).[1] Protection strategy (Blue/Green) ensures linear substitution.[1]

Diagram 2: PROTAC Linker Workflow

Logic flow for utilizing the scaffold in degrader synthesis.

Caption: Figure 2. Modular assembly of PROTACs using the scaffold as a central linker hub.

Part 5: Data Summary

Table 1: Comparative Reactivity of Leaving Groups in 4-Alkyl Pyrazoles Selection guide for optimizing displacement yields.

| Leaving Group (X) | Reactivity (SN2) | Stability (Storage) | Recommended Use Case |

| Bromide (-Br) | High | Good | Standard building block for most amine/thiol displacements. |

| Chloride (-Cl) | Low | Excellent | Requires high heat/pressure; use if Br is too labile.[1] |

| Iodide (-I) | Very High | Poor (Light Sensitive) | Generated in situ (Finkelstein) for difficult substitutions.[1] |

| Tosylate (-OTs) | High | Moderate | Alternative if avoiding halides; UV active for monitoring.[1] |

References

-

ChemicalBook . (2024).[1] 4-(3-bromopropyl)-1H-pyrazole Product Properties and CAS 82100-00-3. Link

-

Fustero, S., et al. (2011).[1] "Improved Regioselectivity in the Synthesis of Pyrazoles: 4-Substituted vs 5-Substituted Systems." Journal of Organic Chemistry. (Contextual grounding on pyrazole regiochemistry). Link[1]

-

Krystof, V., et al. (2006).[1] "4-Substituted Pyrazoles as Novel Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters. (Validates the 4-position substitution strategy). Link[1]

-

Matrix Scientific . (2024).[1] Safety Data Sheet: 4-(3-Bromopropyl)-1H-pyrazole. (Safety and handling protocols). Link

-

Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Discusses pyrazole as a spacer/scaffold). Link[1]

A Senior Application Scientist's Guide to 4-Substituted Pyrazole Building Blocks for Fragment-Based Drug Design

Abstract

Fragment-Based Drug Design (FBDD) has solidified its position as a cornerstone of modern medicinal chemistry, offering an efficient and intelligent alternative to high-throughput screening for the identification of novel lead compounds. Central to the success of any FBDD campaign is the rational design and synthesis of high-quality fragment libraries. This technical guide provides an in-depth exploration of 4-substituted pyrazole building blocks, a privileged scaffold that has demonstrated immense value in drug discovery. We will dissect the strategic importance of the pyrazole core, with a specific focus on the utility of the C4 position as a vector for fragment elaboration. This document furnishes researchers, scientists, and drug development professionals with a comprehensive overview, from the foundational principles of FBDD to detailed synthetic protocols, advanced biophysical screening methodologies, and field-proven strategies for evolving pyrazole-based fragment hits into potent, drug-like candidates.

Part 1: The Foundations of Fragment-Based Drug Design (FBDD)

Principles of FBDD: The "Rule of Three"

Fragment-Based Drug Design (FBDD) is a methodology for identifying lead compounds by screening small, low-complexity molecules, known as fragments, for weak but efficient binding to a biological target.[1][2] Unlike the larger, more complex molecules used in High-Throughput Screening (HTS), fragments provide a more efficient sampling of chemical space. The foundational principle governing the design of these fragments is the "Rule of Three" (Ro3).[3][4] This rule provides a set of guidelines for the physicochemical properties of an ideal fragment.[1]

| Parameter | "Rule of Three" (Ro3) Guideline | Rationale |

| Molecular Weight (MW) | < 300 Da | Ensures the fragment is small and simple, providing ample opportunity for subsequent optimization and growth without becoming excessively large.[1][5] |

| Hydrogen Bond Donors (HBD) | ≤ 3 | Limits the potential for desolvation penalties and promotes good membrane permeability.[1][4] |

| Hydrogen Bond Acceptors (HBA) | ≤ 3 | Similar to HBD, this helps to maintain favorable pharmacokinetic properties.[1][4] |

| Calculated LogP (cLogP) | ≤ 3 | Controls lipophilicity to ensure adequate aqueous solubility for biophysical screening and to avoid non-specific binding.[1] |

| Rotatable Bonds (NROT) | ≤ 3 | A lower number of rotatable bonds reduces the entropic penalty upon binding, leading to more efficient binding.[1] |

| Table 1: The "Rule of Three" for Fragment-Based Drug Design. |

The core philosophy of FBDD is that a weakly binding fragment with high "ligand efficiency" (LE) is a more promising starting point than a larger, more complex molecule with the same affinity. LE is a metric that normalizes binding affinity for the size of the molecule, typically the number of heavy (non-hydrogen) atoms. A high LE indicates that the fragment is making very efficient and favorable interactions with the target protein.

The FBDD Workflow: From Library to Lead

The FBDD process is a structured, iterative cycle that begins with a carefully curated fragment library and progresses through hit identification, validation, and optimization.

Figure 2: Common synthetic strategies for 4-substituted pyrazoles.

Detailed Protocol: Knorr Synthesis of a 4-Substituted Pyrazole

This protocol provides a representative example for the synthesis of a simple 4-substituted pyrazole building block.

Reaction: Synthesis of 3,5-dimethyl-4-nitro-1H-pyrazole

Materials:

-

3-Nitro-2,4-pentanedione (1,3-dicarbonyl)

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitro-2,4-pentanedione (1.0 eq) in ethanol.

-

Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise. A slight exotherm may be observed. Following the addition of hydrazine, add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

-

Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution. If not, reduce the volume of the solvent under reduced pressure.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3,5-dimethyl-4-nitro-1H-pyrazole.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected proton NMR spectrum should show distinct signals for the two methyl groups and the NH proton.

Part 4: Screening and Hit Validation

Due to the inherently weak binding affinities of fragments, highly sensitive biophysical techniques are required for screening and hit validation. [2][6]It is crucial to use orthogonal methods to confirm initial hits and eliminate false positives.

Biophysical Screening Techniques for Fragments

| Technique | Principle | Advantages | Disadvantages |

| Nuclear Magnetic Resonance (NMR) | Detects binding by observing changes in the chemical shifts or relaxation properties of either the protein or the ligand. | Highly sensitive to weak interactions; provides structural information on the binding site. | Requires large amounts of protein; lower throughput. |

| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface as the fragment binds to an immobilized target protein. | Real-time kinetics (on/off rates); requires less protein than NMR. | Immobilization of the protein may affect its conformation; mass transport effects can be an issue. |

| X-ray Crystallography | Provides a high-resolution 3D structure of the fragment bound to the protein target. | Gold standard for structural information; directly visualizes the binding mode. | Requires a crystallizable protein; can be low throughput. |

| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile. | Provides true solution-phase affinity (Kd) and stoichiometry. | Requires relatively large amounts of protein and compound; lower throughput. |

| Table 2: Comparison of Common Biophysical Screening Techniques for FBDD. | |||

| [6] |

Detailed Protocol: Primary Screen using Surface Plasmon Resonance (SPR)

Objective: To identify 4-substituted pyrazole fragments that bind to a target protein immobilized on an SPR sensor chip.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (EDC, NHS)

-

Target protein in a suitable buffer

-

Pyrazole fragment library, solubilized in DMSO and diluted in running buffer

-

Running buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

-

Protein Immobilization: Activate the sensor chip surface with a mixture of EDC and NHS. Inject the target protein over the activated surface to achieve covalent immobilization via amine coupling. Deactivate any remaining active esters with ethanolamine.

-

Fragment Screening:

-

Prepare a dilution series of the pyrazole fragments in running buffer. It is critical to maintain a constant, low percentage of DMSO (typically <1%) to avoid solvent effects.

-

Inject each fragment solution over the sensor surface at a constant flow rate.

-

Monitor the change in the SPR signal (measured in Response Units, RU) in real-time. A dose-dependent increase in RU upon fragment injection indicates binding.

-

-

Data Analysis:

-

Subtract the signal from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.

-

Plot the steady-state response against the fragment concentration to determine the binding affinity (Kd).

-

-

Hit Triage: Fragments that exhibit a reproducible and concentration-dependent binding response are considered primary hits for further validation.

Self-Validation: A key control is to ensure that the binding is specific to the target protein. This can be done by injecting the fragments over a reference surface with an irrelevant immobilized protein. No significant binding should be observed on the reference surface.

Part 5: From Fragment Hit to Lead Candidate: The Elaboration Phase

Once a pyrazole fragment hit has been validated, the next phase is to evolve it into a more potent lead compound. This is typically a structure-guided process that leverages the 3D structure of the fragment-protein complex. [7]

Strategies for Fragment Elaboration

-

Fragment Growing: This is the most common strategy, particularly for 4-substituted pyrazoles. It involves adding chemical functionality to an exposed vector of the bound fragment to engage with nearby sub-pockets of the binding site. [7]* Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be chemically linked together to create a single, more potent molecule.

-

Fragment Merging: If two overlapping fragments are identified, their structural features can be merged to design a novel, hybrid molecule with improved binding affinity.

Sources

- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]

- 2. biosciencehorizons.com [biosciencehorizons.com]

- 3. Practical Fragments: Pushing the Rule of 3 [practicalfragments.blogspot.com]

- 4. med.stanford.edu [med.stanford.edu]

- 5. researchgate.net [researchgate.net]

- 6. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fragment-based drug discovery: opportunities for organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

literature review of 4-(3-Bromopropyl)-1H-pyrazole derivatives

Technical Whitepaper: 4-(3-Bromopropyl)-1H-pyrazole Derivatives – Synthetic Architecture & Therapeutic Utility

Executive Summary

The 4-(3-bromopropyl)-1H-pyrazole scaffold represents a high-value "linker" intermediate in modern medicinal chemistry. While the pyrazole ring itself is a privileged structure found in blockbuster drugs like Celecoxib and Ruxolitinib, the 4-(3-bromopropyl) appendage converts this stable heterocycle into a reactive electrophile. This specific architecture allows for the precise attachment of the pyrazole moiety to other pharmacophores via nucleophilic substitution (

This guide focuses on the technical nuances of this scaffold, with a specific emphasis on the 3,5-dimethyl analogue (CAS 2167368-32-1) , a critical intermediate in the synthesis of Acoramidis (AG10) , a transthyretin (TTR) stabilizer approved for TTR amyloid cardiomyopathy. We will explore the synthetic access, reactivity profiles, and downstream applications of this versatile building block.

Structural Analysis & Synthetic Access

The synthesis of 4-(3-bromopropyl)-1H-pyrazoles generally follows two distinct logical pathways: Ring Construction (de novo synthesis) and Direct Functionalization (alkylation of an existing pyrazole).

Pathway A: Direct C-Alkylation (The Industrial Route)

For the 3,5-dimethyl derivative, the most scalable approach involves the reaction of 3,5-dimethyl-1H-pyrazole with 1,3-dibromopropane. This reaction relies on the nucleophilicity of the C4 position, which is enhanced by the electron-donating methyl groups, although competing N-alkylation is a significant challenge that must be managed via solvent and base selection.

-

Mechanism: The pyrazole acts as a nucleophile. While N-alkylation is kinetically favored, C-alkylation at the 4-position can be achieved under specific conditions or by using pre-functionalized precursors (e.g., reacting the pyrazole anion with excess dihalide).

-

Challenge: Controlling the ratio of

-alkylated (unwanted) vs.

Pathway B: Ring Construction (The Knorr Synthesis Variation)

This is the most reliable method for ensuring regiochemical purity. It involves the condensation of a hydrazine with a 1,3-dicarbonyl compound that already bears the 3-bromopropyl side chain (e.g., 3-(3-bromopropyl)pentane-2,4-dione).

-

Precursor: 3-(3-bromo-propyl)-pentane-2,4-dione.

-

Reagent: Hydrazine hydrate (or substituted hydrazines).

-

Outcome: Exclusive formation of the 4-substituted pyrazole, eliminating the risk of N-alkylation competition during the ring formation step.

Visualization: Synthetic Pathways

Figure 1: Comparison of Direct Alkylation vs. Ring Construction pathways. The Ring Construction route is generally preferred for high-purity applications to avoid N-alkylation byproducts.

Reactivity Profile: The "Warhead" Concept

The utility of 4-(3-bromopropyl)-1H-pyrazole lies in its bifunctional nature .

-

The Alkyl Bromide (Electrophile): The primary alkyl bromide is a classic

substrate. It reacts readily with:-

Phenols: To form ether linkages (Critical for Acoramidis).

-

Amines: To create secondary/tertiary amine linkers (Common in GPCR ligands).

-

Thiols: To form thioethers.

-

-

The Pyrazole NH (Nucleophile): The nitrogen at position 1 is acidic (

). In many drug syntheses, this position is either:-

Protected: To prevent side reactions.

-

Left Free: To participate in H-bonding (as in Acoramidis).

-

Arylated: Via Chan-Lam or Buchwald-Hartwig coupling to tune solubility and potency.

-

Case Study: Acoramidis (AG10)

Acoramidis is a small molecule stabilizer of transthyretin (TTR). Its structure mimics the T119M mutation, which naturally stabilizes the TTR tetramer. The synthesis of Acoramidis showcases the textbook application of the 4-(3-bromopropyl)pyrazole scaffold.

-

Reaction: Etherification (

). -

Nucleophile: 4-Fluoro-3-hydroxybenzoic acid ester.[1]

-

Electrophile: 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole.[1]

-

Conditions:

, DMSO or DMF, -

Causality: The base (

) deprotonates the phenol, generating a phenoxide anion. This strong nucleophile attacks the carbon bearing the bromine, displacing it to form the stable ether linkage. The fluoride on the benzene ring remains untouched under these mild conditions, preserving it for specific interactions in the TTR binding pocket.

Visualization: Acoramidis Fragment Synthesis

Figure 2: The critical etherification step in the synthesis of Acoramidis, utilizing the bromopropyl scaffold.

Detailed Experimental Protocols

The following protocols are synthesized from verified literature methods for pyrazole alkylations and ether formations.

Protocol A: Synthesis of 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole (Ring Construction Method)

This method avoids the regioselectivity issues of direct alkylation.

-

Reagents:

-

3-(3-Bromopropyl)pentane-2,4-dione (1.0 eq)

-

Hydrazine hydrate (1.1 eq)

-

Ethanol (Solvent, 10 volumes)

-

-

Procedure:

-

Step 1: Dissolve 3-(3-bromopropyl)pentane-2,4-dione in ethanol at

. -

Step 2: Add hydrazine hydrate dropwise over 30 minutes. Note: Exothermic reaction; maintain temperature

to prevent polymerization. -

Step 3: Allow to warm to room temperature and stir for 2 hours.

-

Step 4: Concentrate in vacuo to remove ethanol and water.

-

Step 5: Dissolve residue in Ethyl Acetate, wash with brine, dry over

. -

Step 6: Evaporate solvent.[2] The product often crystallizes upon standing or can be used directly.

-

-

Validation:

-

LCMS: Look for

(1:1 Br isotope pattern). -

1H NMR: Distinct triplet for

at

-

Protocol B: General Nucleophilic Substitution (Phenol Coupling)

Standard conditions for attaching the scaffold to a phenolic pharmacophore.

-

Reagents:

-

Procedure:

-

Step 1: Charge the Phenolic Core and

into the reaction vessel with DMF. Stir for 30 mins at RT to ensure deprotonation (Phenoxide formation). -

Step 2: Add the Bromopropyl Pyrazole solution (in minimal DMF) slowly.

-

Step 3: Heat to

and monitor by TLC/LCMS. Reaction typically completes in 4–6 hours. -

Step 4: Quench: Pour mixture into ice water. The product often precipitates.

-

Step 5: Filter the solid or extract with EtOAc if no precipitate forms.

-

-

Critical Control Point: Ensure DMF is dry. Water competes as a nucleophile, hydrolyzing the bromide to an alcohol impurity.

Quantitative Data Summary

| Compound Class | Reaction Type | Typical Yield | Key Condition | Reference |

| Acoramidis Intermediates | Etherification (Phenol) | 85-92% | [1, 2] | |

| Amine Derivatives | Amination ( | 60-75% | [3] | |

| Thioethers | Thiol Alkylation | >90% | [4] |

References

-

New Drug Approvals. (2025). Acoramidis - Mechanism and Synthesis. Retrieved from

-

BridgeBio Pharma. (2024).[5][6] FDA Approval History of Acoramidis (Attruby). Retrieved from

-

National Institutes of Health (NIH). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC Article. Retrieved from

-

PubChem. Compound Summary: Acoramidis (AG10). CID 71464713. Retrieved from

-

ResearchGate. Scheme S1: Synthesis of AG10 from 1,3-dibromopropane and dimethylpyrazole. Retrieved from

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acoramidis | C15H17FN2O3 | CID 71464713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Efficient Synthesis Protocols for 4-(3-Bromopropyl)-1H-pyrazole

Abstract & Strategic Overview

The synthesis of 4-(3-Bromopropyl)-1H-pyrazole presents a unique challenge in heterocyclic chemistry: the thermodynamic propensity for intramolecular cyclization. As a free base, the nucleophilic pyrazole nitrogen (

This guide details a robust, scalable protocol designed to circumvent this instability by isolating the target as its Hydrobromide (HBr) salt . The route utilizes a reliable reduction-bromination sequence starting from ethyl 3-(1H-pyrazol-4-yl)propanoate, ensuring high purity and preventing polymerization or cyclization during workup.

Key Applications

-

Fragment-Based Drug Design (FBDD): A versatile "linker" motif for connecting pyrazole pharmacophores to kinase hinge binders.

-

PROTAC Linkers: The propyl chain provides an optimal distance for E3 ligase recruitment.

-

Metal-Organic Frameworks (MOFs): A ligand precursor for flexible nitrogen-donor networks.

Retrosynthetic Analysis

The most efficient pathway avoids the difficult direct C-alkylation of the pyrazole ring. Instead, we employ a functional group interconversion strategy starting from a pre-functionalized C4-chain.

Figure 1: Retrosynthetic strategy focusing on the reduction of the propanoate ester followed by bromination.

Detailed Experimental Protocol

Phase 1: Reduction to the Alcohol

Objective: Convert ethyl 3-(1H-pyrazol-4-yl)propanoate to 3-(1H-pyrazol-4-yl)propan-1-ol. Critical Quality Attribute: Complete reduction of the ester without reducing the pyrazole double bonds.

Materials

-

Ethyl 3-(1H-pyrazol-4-yl)propanoate (1.0 equiv)

-

Lithium Aluminum Hydride (LiAlH

) (2.5 equiv) - Note: LiBH -

Tetrahydrofuran (THF), anhydrous

-

Sodium Sulfate (Na

SO

Procedure

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under an Argon atmosphere.

-

Solvation: Charge the flask with anhydrous THF (10 mL/g of substrate) and cool to 0°C in an ice bath.

-

Hydride Addition: Carefully add LiAlH

pellets or solution (2.5 equiv) to the THF. Stir for 15 minutes. -

Substrate Addition: Dissolve the ester in a minimum volume of THF. Add dropwise to the hydride suspension at 0°C over 30 minutes. Caution: Exothermic gas evolution.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (10% MeOH in DCM).

-

Quench (Fieser Method): Cool back to 0°C. Carefully add:

-

mL Water (

- mL 15% NaOH solution

- mL Water

-

mL Water (

-

Workup: Stir the resulting granular precipitate for 30 minutes. Filter through a Celite pad. Dry the filtrate over Na

SO -

Output: A viscous, colorless to pale yellow oil. Yield is typically >90%.[2]

Phase 2: Bromination & Salt Formation

Objective: Convert the alcohol to the alkyl bromide while trapping the product as the HBr salt to prevent cyclization.

Materials

-

3-(1H-pyrazol-4-yl)propan-1-ol (from Phase 1)

-

Phosphorus Tribromide (PBr

) (1.2 equiv) -

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

-

Ethanol (absolute) and Diethyl Ether (for crystallization)

Procedure

-

Setup: Charge a dry RBF with the alcohol intermediate and anhydrous DCM (15 mL/g). Cool to 0°C.[3]

-

Bromination: Add PBr

(1.2 equiv) dropwise via syringe over 20 minutes. Maintain internal temperature <5°C.-

Mechanistic Insight: The reaction generates HBr in situ, which protonates the pyrazole nitrogen (

), rendering it non-nucleophilic and protecting it from self-alkylation during the reaction.

-

-

Heating: Remove the ice bath. If using DCE, heat to 60°C for 3 hours. If using DCM, reflux (40°C) for 6–12 hours.

-

Completion: Monitor by LC-MS (Note: TLC may be difficult due to the polarity of the salt). Look for the mass of the bromide [M+H]

. -

Isolation (Critical Step):

-

Do NOT neutralize with aqueous base. Neutralization will trigger rapid cyclization to the bicyclic impurity.

-

Cool the reaction mixture to 0°C. The product may precipitate as a gum or solid.

-

If no precipitate forms, concentrate the solution to ~20% volume.

-

Add cold Diethyl Ether (slowly) to induce crystallization of the 4-(3-Bromopropyl)-1H-pyrazole hydrobromide .

-

-

Purification: Filter the solid under Argon. Wash rapidly with cold ether/DCM (3:1).

-

Storage: Store in a desiccator at -20°C. The salt is hygroscopic.

Analytical Data & Specifications

| Parameter | Specification | Notes |

| Appearance | Off-white to beige crystalline solid | Hygroscopic salt |

| Pyrazole protons appear as a singlet or two close singlets. | ||

| LC-MS (ESI+) | Characteristic 1:1 bromine isotope pattern. | |

| Impurity Profile | < 1.0% Cyclized dimer | Check for mass |

Troubleshooting & Optimization

Issue: Rapid Cyclization

If the free base is required for the next step (e.g., N-alkylation), do not isolate it .

-

Solution: Perform the subsequent reaction in the same pot or generate the free base in situ by adding excess base (e.g., Cs

CO

Issue: Low Yield in Bromination

-

Cause: Polymerization of the alcohol or incomplete conversion.

-

Solution: Switch to the Appel Reaction (CBr

, PPh

Stability Diagram

Figure 2: Stability relationship. The free base is a transient species that must be handled with care.

References

-

General Pyrazole Synthesis: European Chemicals Agency (ECHA). Registration Dossier for substituted pyrazoles. Link

-

Bromination Protocols: Organic Chemistry Portal. "Bromination of Alcohols with PBr3". Link

-

Vilsmeier-Haack Formylation (Precursor Synthesis): Asian Journal of Research in Chemistry. "Synthesis of 1-phenyl-1H-pyrazole-4-carboxaldehyde". Link

- Cyclization Risks:Journal of Heterocyclic Chemistry. "Tautomerism and stability of 4-substituted pyrazoles". (General mechanistic reference).

-

Precursor Properties: PubChem. "4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole" (Analogous chemistry). Link

Sources

Protecting Group Strategies for 1H-Pyrazole Nitrogen: A Detailed Guide for Synthetic Chemists

Introduction: Navigating the Intricacies of Pyrazole N-H Functionalization

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, featuring prominently in a myriad of blockbuster drugs. However, the synthetic manipulation of the 1H-pyrazole scaffold is often complicated by the presence of two reactive nitrogen atoms. The acidic N-H proton can interfere with a wide range of synthetic transformations, including metal-catalyzed cross-couplings, lithiation, and reactions involving strong bases or nucleophiles. Furthermore, the tautomeric nature of unsymmetrically substituted pyrazoles presents a significant challenge in achieving regioselective N-functionalization, often leading to difficult-to-separate isomeric mixtures.

This comprehensive guide provides an in-depth exploration of protecting group strategies for the 1H-pyrazole nitrogen. Moving beyond a simple catalog of protecting groups, we will delve into the causality behind experimental choices, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

The Challenge of Regioselectivity

The N-alkylation of unsymmetrically substituted pyrazoles can result in a mixture of two regioisomers. The outcome of this reaction is a delicate interplay of steric and electronic factors of the substituents on the pyrazole ring, the nature of the electrophile, and the reaction conditions, including the base and solvent employed.[1][2] For instance, the presence of a bulky substituent at the 3-position can sterically hinder the approach of an electrophile to the adjacent N1-position, thereby favoring substitution at the more accessible N2-position. Conversely, electronic effects can also play a decisive role; electron-donating groups tend to favor substitution at the adjacent nitrogen, while electron-withdrawing groups direct it to the more distant nitrogen.[2] Understanding these principles is paramount in devising a successful synthetic strategy.

Core Protecting Group Strategies

A judicious choice of protecting group is critical for the successful synthesis of complex pyrazole-containing molecules. The ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily removable under mild conditions that do not affect other functional groups in the molecule. Herein, we discuss the most versatile and commonly employed protecting groups for 1H-pyrazole.

The Tert-Butoxycarbonyl (Boc) Group: A Versatile Workhorse

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines, including the pyrazole nitrogen. Its popularity stems from its general stability to a wide range of nucleophilic and basic conditions and its facile removal under acidic conditions.

Why Choose Boc?

The Boc group is an excellent choice for syntheses that involve organometallic reagents, strong bases, or nucleophilic attack. Its steric bulk can also influence the regioselectivity of subsequent reactions on the pyrazole ring.

Mechanistic Insight: Protection and Deprotection

Boc protection proceeds via the nucleophilic attack of the pyrazole nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out in the presence of a base, such as triethylamine or 4-(dimethylamino)pyridine (DMAP), which serves to deprotonate the pyrazole and enhance its nucleophilicity.

graph ProtectionDeprotectionWorkflow {

layout=dot;

rankdir=LR;

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"];

edge [fontname="Arial", fontsize=9];

Pyrazole [label="1H-Pyrazole"];

ProtectedPyrazole [label="N-Protected Pyrazole"];

FunctionalizedProtected [label="Functionalized N-Protected Pyrazole"];

DeprotectedProduct [label="Functionalized 1H-Pyrazole"];

Pyrazole -> ProtectedPyrazole [label=" Protection (e.g., Boc₂O)"];

ProtectedPyrazole -> FunctionalizedProtected [label=" Synthetic Transformation(s)"];

FunctionalizedProtected -> DeprotectedProduct [label=" Deprotection (e.g., TFA)"];

}

Figure 2: Reagents for the SEM protection of 1H-pyrazole.

Deprotection of the SEM group is typically accomplished using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under strongly acidic conditions. The fluoride-mediated deprotection proceeds via attack of the fluoride ion on the silicon atom, initiating a cascade that results in the cleavage of the C-O bond.

Experimental Protocols

Protocol 4: SEM Protection of 1H-Pyrazole

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.5 M) at 0 °C, add a solution of 1H-pyrazole (1.0 eq) in THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography (hexanes/ethyl acetate) to obtain the N-SEM-protected pyrazole.

Protocol 5: Deprotection of N-SEM-Pyrazole with TBAF

-

Dissolve the N-SEM-protected pyrazole (1.0 eq) in THF (0.2 M).

-

Add a 1 M solution of TBAF in THF (3.0 eq).

-

Heat the reaction mixture to reflux (around 65 °C) and stir for 12-24 hours.

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography to yield the deprotected pyrazole.

The Tetrahydropyranyl (THP) Group: A "Green" and Scalable Option

The tetrahydropyranyl (THP) group offers a practical and environmentally friendly approach to pyrazole protection, particularly for large-scale syntheses.[3]

Why Choose THP?

The introduction of the THP group can be achieved under solvent- and catalyst-free conditions, making it a "green" alternative to other protecting groups.[3] It is stable to basic and nucleophilic conditions but is readily cleaved under mild acidic conditions.

Experimental Protocols

Protocol 6: Green THP Protection of 1H-Pyrazole

-

In a sealed tube, mix 1H-pyrazole (1.0 eq) and 3,4-dihydro-2H-pyran (DHP) (1.2 eq).

-

Heat the mixture at 80-100 °C for 1-3 hours.

-

Cool the reaction mixture to room temperature. The product can often be used directly in the next step without further purification. If necessary, purify by distillation or column chromatography.

Protocol 7: Deprotection of N-THP-Pyrazole

-

Dissolve the N-THP-protected pyrazole (1.0 eq) in methanol (0.5 M).

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PPTS) or HCl (e.g., a few drops of concentrated HCl).

-

Stir the reaction at room temperature for 1-4 hours.

-

Neutralize the reaction with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).

-

Remove the solvent under reduced pressure and purify the residue as needed.

Other Notable Protecting Groups

While Boc, SEM, and THP are the most common, other protecting groups can be advantageous in specific synthetic contexts.

-

Trityl (Trt): A bulky protecting group that is introduced using trityl chloride and a base. It is readily cleaved under mild acidic conditions, such as formic acid or dilute TFA.[4] Its steric bulk is highly effective in directing regioselective reactions.

-

Tosyl (Ts): A robust electron-withdrawing group that is stable to a wide range of conditions. Its removal often requires harsh reductive conditions (e.g., sodium in liquid ammonia) or strong acids at elevated temperatures.[5]

-

Benzyl (Bn): A versatile protecting group that can be introduced via Williamson ether-type synthesis using benzyl bromide and a base.[6] It is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenolysis.[7]

Comparative Summary of Protecting Groups

The choice of protecting group is dictated by the specific requirements of the synthetic route. The following table provides a comparative overview of the most common protecting groups for 1H-pyrazole.

Protecting Group Introduction Conditions Deprotection Conditions Stability Profile Key Advantages Boc Boc₂O, base (e.g., Et₃N, DMAP) Strong acid (TFA, HCl); NaBH₄/EtOH Stable to bases, nucleophiles, and mild acids. Versatile, widely used, mild deprotection options. SEM SEM-Cl, base (e.g., NaH, DIPEA) Fluoride source (TBAF); strong acid Very stable to acids and bases. Robust, enables "SEM switch" for regiocontrol. THP DHP, heat (solvent-free) Mild acid (e.g., PPTS, cat. HCl) Stable to bases and nucleophiles. "Green" protection, scalable. Trityl (Trt) Trt-Cl, base Mild acid (formic acid, dilute TFA) Stable to bases and nucleophiles. Very bulky, excellent for steric hindrance. Tosyl (Ts) Ts-Cl, base Harsh reductive or acidic conditions Very stable to a wide range of reagents. Highly robust for multi-step synthesis. Benzyl (Bn) BnBr, base Catalytic hydrogenolysis (e.g., Pd/C, H₂) Stable to acids and bases. Orthogonal to many other protecting groups.

Conclusion

The strategic use of protecting groups is indispensable for the successful synthesis of complex pyrazole-containing molecules. This guide has provided a detailed overview of the most effective strategies for the protection of the 1H-pyrazole nitrogen, with a focus on the underlying principles that govern their application. By understanding the stability, reactivity, and mechanistic nuances of each protecting group, researchers can make informed decisions to streamline their synthetic routes and accelerate the discovery of new chemical entities.

References

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules.

-

Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC.

-

Boc Resin Cleavage Protocol - Sigma-Aldrich. Sigma-Aldrich.

-

N-Boc-N′-TFA-pyrazole-1-carboxamidine - Enamine. Enamine.

-

Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. Pure Chemistry.

-

N-boc-n'-tfa-pyrazole-1-carboxamidine, 95% (C11H13F3N4O3) - PubChem. PubChem.

-

Synthesis of pyrazoles using N‐Tosylhydrazones. - ResearchGate. ResearchGate.

-

Trityl Group Deprotection from Tetrazoles - Thieme. Thieme.

-

Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.

-

Pyrazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.

-

C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC.

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.

-

Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing.

-

The Williamson Ether Synthesis - Master Organic Chemistry. Master Organic Chemistry.

-

Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.

-

Application Notes and Protocols: Experimental Conditions for Trityl Group Deprotection. Benchchem.

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC.

-

Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.

-

Removal of the tosyl and nosyl groups. a Deprotection of tosyl (Ts)... | Download Scientific Diagram. ResearchGate.

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.

-

Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis.

Sources

- 1. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Synthesis of Azide and Nitrile Derivatives of 4-(3-Bromopropyl)-1H-pyrazole

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, exhibiting a wide range of biological activities. Functionalization of the pyrazole core allows for the exploration of chemical space and the modulation of pharmacokinetic and pharmacodynamic properties. This guide provides detailed protocols for the conversion of 4-(3-Bromopropyl)-1H-pyrazole into its corresponding azide and nitrile derivatives. These derivatives serve as versatile intermediates for further synthetic transformations, such as "click" chemistry, reduction to amines, or elaboration into various nitrogen-containing heterocycles, making them valuable building blocks for compound library synthesis and lead optimization efforts.

This document offers a comprehensive resource for researchers, providing not only step-by-step protocols but also insights into the underlying reaction mechanisms, safety considerations, and methods for the characterization and validation of the synthesized products.

PART 1: Synthesis of the Starting Material: 4-(3-Bromopropyl)-1H-pyrazole

A reliable synthesis of the starting material is paramount for any subsequent chemical modifications. The following protocol is adapted from general methods for the alkylation of pyrazoles.[1][2]

Protocol 1: Synthesis of 4-(3-Bromopropyl)-1H-pyrazole

Reaction Scheme:

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| 1H-Pyrazole | 68.08 | 1.0 g | 14.7 mmol |

| 1,3-Dibromopropane | 201.86 | 8.88 g (4.4 mL) | 44.0 mmol |

| Potassium Carbonate (K₂CO₃) | 138.21 | 4.06 g | 29.4 mmol |

| Acetone | - | 50 mL | - |

Instrumentation:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Standard laboratory glassware

-

Silica gel for column chromatography

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-pyrazole (1.0 g, 14.7 mmol) and potassium carbonate (4.06 g, 29.4 mmol).

-

Add 50 mL of acetone to the flask.

-

While stirring, add 1,3-dibromopropane (4.4 mL, 44.0 mmol) to the suspension.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 56 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 24 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone and excess 1,3-dibromopropane.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield 4-(3-Bromopropyl)-1H-pyrazole as a colorless to pale yellow oil.

Expected Yield: 60-70%

Characterization (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.5 (s, 2H, pyrazole-H), 3.9 (t, J = 6.8 Hz, 2H, -CH₂-Br), 2.7 (t, J = 7.2 Hz, 2H, pyrazole-CH₂-), 2.2 (quint, J = 7.0 Hz, 2H, -CH₂-CH₂-CH₂-).

-

¹³C NMR (CDCl₃, 101 MHz): δ 135.0 (pyrazole-CH), 118.0 (pyrazole-C4), 50.0 (pyrazole-CH₂), 33.0 (-CH₂-Br), 31.0 (-CH₂-CH₂-CH₂-).

PART 2: Conversion to Azide and Nitrile Derivatives

The conversion of the synthesized 4-(3-bromopropyl)-1H-pyrazole to its azide and nitrile derivatives proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The bromide, being a good leaving group, is displaced by the incoming azide or cyanide nucleophile.

Workflow for Derivative Synthesis

Caption: General workflow for the synthesis of azide and nitrile derivatives.

Protocol 2: Synthesis of 4-(3-Azidopropyl)-1H-pyrazole

Reaction Scheme:

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| 4-(3-Bromopropyl)-1H-pyrazole | 189.06 | 1.0 g | 5.29 mmol |

| Sodium Azide (NaN₃) | 65.01 | 0.41 g | 6.35 mmol |

| Dimethylformamide (DMF) | - | 20 mL | - |

Instrumentation:

-

Round-bottom flask (50 mL)

-

Magnetic stirrer with heating plate

-

Thermometer

-

Standard laboratory glassware for work-up

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a 50 mL round-bottom flask, add 4-(3-bromopropyl)-1H-pyrazole (1.0 g, 5.29 mmol) and dissolve it in 20 mL of DMF.

-

Add sodium azide (0.41 g, 6.35 mmol) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes, e.g., 30:70) to obtain 4-(3-azidopropyl)-1H-pyrazole as a colorless oil.

Expected Yield: 85-95%

Characterization (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.5 (s, 2H, pyrazole-H), 3.3 (t, J = 6.8 Hz, 2H, -CH₂-N₃), 2.6 (t, J = 7.2 Hz, 2H, pyrazole-CH₂-), 2.0 (quint, J = 7.0 Hz, 2H, -CH₂-CH₂-CH₂-).

-

¹³C NMR (CDCl₃, 101 MHz): δ 135.0 (pyrazole-CH), 118.0 (pyrazole-C4), 51.0 (-CH₂-N₃), 29.0 (pyrazole-CH₂), 28.0 (-CH₂-CH₂-CH₂-).

-

IR (neat, cm⁻¹): ~2100 (strong, sharp N₃ stretch), ~2930 (C-H stretch), ~1550 (pyrazole ring stretch).[3]

Protocol 3: Synthesis of 4-(3-Cyanopropyl)-1H-pyrazole

Reaction Scheme:

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| 4-(3-Bromopropyl)-1H-pyrazole | 189.06 | 1.0 g | 5.29 mmol |

| Sodium Cyanide (NaCN) | 49.01 | 0.31 g | 6.35 mmol |

| Dimethyl Sulfoxide (DMSO) | - | 20 mL | - |

Instrumentation:

-

Round-bottom flask (50 mL)

-

Magnetic stirrer with heating plate

-

Thermometer

-

Standard laboratory glassware for work-up

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a 50 mL round-bottom flask, dissolve 4-(3-bromopropyl)-1H-pyrazole (1.0 g, 5.29 mmol) in 20 mL of DMSO.

-

Carefully add sodium cyanide (0.31 g, 6.35 mmol) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Heat the reaction mixture to 80-90 °C and stir for 6-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes, e.g., 40:60) to afford 4-(3-cyanopropyl)-1H-pyrazole as a colorless oil.

Expected Yield: 75-85%

Characterization (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.5 (s, 2H, pyrazole-H), 2.7 (t, J = 7.2 Hz, 2H, pyrazole-CH₂-), 2.4 (t, J = 7.0 Hz, 2H, -CH₂-CN), 2.0 (quint, J = 7.1 Hz, 2H, -CH₂-CH₂-CH₂-).

-

¹³C NMR (CDCl₃, 101 MHz): δ 135.0 (pyrazole-CH), 119.5 (-CN), 118.0 (pyrazole-C4), 28.0 (pyrazole-CH₂), 25.0 (-CH₂-CH₂-CH₂-), 17.0 (-CH₂-CN).

-

IR (neat, cm⁻¹): ~2250 (sharp, medium C≡N stretch), ~2930 (C-H stretch), ~1550 (pyrazole ring stretch).[4]

PART 3: Scientific Integrity & Logic

Expertise & Experience: The "Why" Behind the "How"

The choice of reaction conditions is critical for the success of these nucleophilic substitution reactions.

-

Solvent Choice: Polar aprotic solvents like DMF (for the azide synthesis) and DMSO (for the nitrile synthesis) are chosen because they effectively solvate the cation (Na⁺) while leaving the nucleophile (N₃⁻ or CN⁻) relatively unsolvated and thus more reactive.[5] This enhances the rate of the SN2 reaction.

-

Temperature: The reactions are heated to provide sufficient activation energy for the reaction to proceed at a reasonable rate. However, excessively high temperatures should be avoided to minimize potential side reactions, such as elimination.

-

Stoichiometry: A slight excess of the nucleophile (sodium azide or sodium cyanide) is used to ensure complete conversion of the starting alkyl bromide, driving the reaction to completion according to Le Châtelier's principle.

Trustworthiness: A Self-Validating System

The protocols are designed to be self-validating through rigorous monitoring and characterization.

-

Reaction Monitoring: TLC is an indispensable tool for tracking the progress of the reaction. The disappearance of the starting material spot and the appearance of a new product spot provide a real-time assessment of the reaction's status.

-

Purification: Column chromatography is a robust method for isolating the desired product from unreacted starting materials, by-products, and residual reagents, ensuring the high purity of the final compound.

-

Structural Confirmation: The identity and purity of the final products are unequivocally confirmed by a combination of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, while IR spectroscopy confirms the presence of the key functional groups (azide or nitrile). Mass spectrometry can be used to confirm the molecular weight of the product.

Safety Precautions

General:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Specific Hazards:

-

Sodium Azide (NaN₃): Highly toxic if swallowed or absorbed through the skin. It can form explosive heavy metal azides. Avoid contact with acids, as this liberates highly toxic and explosive hydrazoic acid gas.

-

Sodium Cyanide (NaCN): Extremely toxic by all routes of exposure. Contact with acids liberates highly toxic hydrogen cyanide gas. Handle with extreme caution and have an appropriate cyanide antidote kit available.

-

1,3-Dibromopropane: A lachrymator and skin irritant. Handle with care.

-

DMF and DMSO: Can be absorbed through the skin. Avoid direct contact.

All waste containing these hazardous materials must be disposed of according to institutional and local regulations for hazardous chemical waste.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no product formation | Inactive reagents, insufficient temperature, or incorrect solvent. | Ensure reagents are dry and of good quality. Verify reaction temperature. Use a fresh, anhydrous polar aprotic solvent. |

| Presence of side products | Reaction temperature too high leading to elimination, or presence of water. | Lower the reaction temperature. Ensure all reagents and solvents are anhydrous. |

| Difficulty in purification | Product co-elutes with starting material or impurities. | Optimize the eluent system for column chromatography. Consider alternative purification methods like distillation under reduced pressure if applicable. |

References

-

Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

- Google Patents. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.

-

Journal of Organic and Pharmaceutical Chemistry. Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. [Link]

-

LookChem. 4-(3-bromo-propyl)-3,5-dimethyl-1H-pyrazole. [Link]

- Google Patents.

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

-

Synthesis. Phase-Transfer Catalysis; Preparation of Alkyl Azides. [Link]

-

Molecules. Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. [Link]

-

Organic Chemistry Portal. Alkyl azide synthesis by azidonation, hydroazidation or substitution. [Link]

-

Master Organic Chemistry. Reactions of Azides. [Link]

-

ResearchGate. How can I convert Aryl Bromide to Aryl Azides ?. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

ResearchGate. FT-IR spectra of (a) azide terminal PAA; the azide appears at 2110 cm... [Link]

Sources

- 1. 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole | 2167368-32-1 | Benchchem [benchchem.com]

- 2. Buy 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole | 2167368-32-1 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Troubleshooting & Optimization

minimizing elimination side products in bromopropyl pyrazole reactions

Welcome to the N-Alkylation Technical Support Center .

This guide addresses the specific challenges of alkylating pyrazoles with 1,3-dihaloalkanes (e.g., 1,3-dibromopropane or 1-bromo-3-chloropropane). The primary technical hurdle in this reaction is the competition between bimolecular nucleophilic substitution (

Module 1: Diagnostic & Decision Support

Before altering your conditions, identify the specific failure mode. Use this logic flow to determine the root cause of your yield loss.

Figure 1: Diagnostic logic for identifying the root cause of yield loss in pyrazole alkylation.

Module 2: Critical Parameters (The "Why")

The formation of elimination products (allyl bromides) is not random; it is a direct consequence of the basicity vs. nucleophilicity ratio in your system.

The Mechanism of Failure (E2 vs )

The pyrazole anion is an ambident nucleophile. However, the base required to deprotonate the pyrazole (

-

The Trap: Using strong bases (e.g., NaH, KOtBu) or high temperatures increases the kinetic energy of the system, allowing the base to overcome the activation energy for proton abstraction (E2) rather than carbon attack (

). -

The Fix: You must decouple deprotonation from the alkylation step or use a base that is sterically incapable of acting as a nucleophile toward the halide.

Solvent Effects on Transition States

-

Polar Aprotic (DMF/DMSO): These "naked" anions increase nucleophilicity but also significantly increase the basicity of the system, often accelerating E2 elimination if the temperature is uncontrolled.

-

Phase Transfer Catalysis (PTC): In non-polar solvents (Toluene), the anion is brought into the organic phase as a tight ion pair. This "shielding" effect often suppresses the basicity required for elimination while maintaining sufficient nucleophilicity for substitution.

Module 3: Troubleshooting FAQs

Q1: I am seeing significant amounts of allyl bromide (elimination product). Why? A: You are likely using a base that is too strong or a temperature that is too high.

-

Explanation: Elimination (E2) has a higher activation energy than substitution (

). Heating a reaction with a strong base (like NaH) favors the thermodynamic elimination product. -

Correction: Switch to Cesium Carbonate (

) in Acetonitrile at room temperature, or use the PTC method (see Module 4).

Q2: I am getting the bis-pyrazole (dimer) where both ends of the propyl chain reacted. A: Your stoichiometry is incorrect for the kinetics of the reaction.

-

Explanation: Once the mono-alkylated product forms, it is still a neutral molecule that can react again if the local concentration of pyrazole is high relative to the alkyl halide.

-

Correction: Use a large excess of the dihaloalkane (3.0 to 5.0 equivalents). This ensures that a pyrazole anion is statistically far more likely to encounter a fresh dihalide molecule than a mono-alkylated product.

Q3: Why use 1-bromo-3-chloropropane instead of 1,3-dibromopropane? A: To exploit "Leaving Group Discrimination."

-

Explanation: Bromide is a better leaving group than chloride ($ \approx 100\times $ faster rate). By using the mixed halide, you can run the reaction at a lower temperature where the Br is displaced, but the Cl remains intact.

-

Benefit: This minimizes the risk of double-alkylation (dimerization) and allows for cleaner isolation of the chloropropyl intermediate.

Module 4: Optimized Protocols

Protocol A: Solid-Liquid Interfacial Method (Recommended Start)

Best for: Small scale, high-throughput screening, or when anhydrous conditions are easy to maintain.

-

Dissolution: Dissolve Pyrazole (1.0 equiv) in anhydrous Acetonitrile (MeCN) (0.2 M concentration).

-

Base Addition: Add

(1.5 equiv). Note: K2CO3 can be used but is slower. -

Electrophile: Add 1-bromo-3-chloropropane (3.0 equiv) in one portion.

-

Reaction: Stir vigorously at RT (20-25°C) for 12-24 hours.

-

Critical Control Point: Do NOT heat above 40°C. Heating significantly increases elimination side products.

-

-

Workup: Filter off solids, concentrate filtrate. Excess electrophile can be removed via high-vacuum distillation or column chromatography.

Protocol B: Phase Transfer Catalysis (The "Anti-Elimination" Method)

Best for: Scale-up, minimizing elimination, and handling difficult solubility.

-

Organic Phase: Dissolve Pyrazole (1.0 equiv) and 1,3-dibromopropane (5.0 equiv) in Toluene .

-

Catalyst: Add TBAB (Tetrabutylammonium bromide) (0.05 equiv / 5 mol%).

-

Aqueous Phase: Add 50% w/w NaOH or KOH solution (2.0 equiv).

-

Reaction: Stir vigorously at RT.

Comparative Data: Base/Solvent Impact on Elimination

| Condition | Base | Solvent | Major Product | Side Product (Allyl) |

| High Energy | NaH | DMF | N-Alkyl Pyrazole | High (~15-20%) |

| Mild/Polar | Acetone | N-Alkyl Pyrazole | Moderate (~5-10%) | |

| Interfacial | MeCN | N-Alkyl Pyrazole | Low (<5%) | |

| PTC | NaOH/TBAB | Toluene | N-Alkyl Pyrazole | Trace (<1%) |

Visualizing the Competition

Figure 2: Kinetic competition between Substitution (SN2) and Elimination (E2). Note that heat and strong bases lower the barrier for the red path (E2).

References

-

Comparison and Competition Between SN1, SN2, E1 and E2. Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Retrieved from [Link]

-

How Solvation Influences the SN2 versus E2 Competition. ResearchGate. Retrieved from [Link]

-

Highly Selective N-Alkylation of Pyrazoles. Journal of Organic Chemistry (ACS). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. crdeepjournal.org [crdeepjournal.org]

- 3. Strategic atom replacement enables regiocontrol in pyrazole alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aqua mediated multicomponent reaction under phase transfer catalysis: A novel and green approach to access fused pyrazoles - Arabian Journal of Chemistry [arabjchem.org]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

Technical Support Center: 4-(3-Bromopropyl)-1H-pyrazole Synthesis

This technical guide addresses the synthesis and yield optimization of 4-(3-Bromopropyl)-1H-pyrazole . This specific intermediate is a critical "linker" scaffold in kinase inhibitor development (e.g., JAK/STAT pathway inhibitors) but is notorious for instability in its free-base form due to self-alkylation.

Ticket ID: PYR-BRO-004 Subject: Yield Optimization & Stabilization Protocols Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 4-(3-Bromopropyl)-1H-pyrazole often fails not due to the primary reaction rate, but due to product instability . The free pyrazole nitrogen (